molecular formula C10H17N3O3 B2659811 3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea CAS No. 2361642-85-3

3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea

Cat. No.: B2659811
CAS No.: 2361642-85-3
M. Wt: 227.264
InChI Key: HTPGQFFWWXJKJO-UHFFFAOYSA-N
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Description

3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea typically involves the reaction of 3-methylurea with a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an amine derivative.

Scientific Research Applications

3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-{[4-(prop-2-enoyl)morpholin-2-yl]methyl}urea: Unique due to its specific substitution pattern on the morpholine ring.

    3-methyl-1-{[4-(prop-2-enoyl)piperidin-2-yl]methyl}urea: Similar structure but with a piperidine ring instead of morpholine.

    3-methyl-1-{[4-(prop-2-enoyl)pyrrolidin-2-yl]methyl}urea: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity. The presence of the morpholine ring and the urea moiety makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

1-methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-3-9(14)13-4-5-16-8(7-13)6-12-10(15)11-2/h3,8H,1,4-7H2,2H3,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPGQFFWWXJKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1CN(CCO1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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